molecular formula C30H50O2 B093966 Myricadiol CAS No. 17884-88-7

Myricadiol

Cat. No.: B093966
CAS No.: 17884-88-7
M. Wt: 442.7 g/mol
InChI Key: RJAKLUPHSBOQNU-UHFFFAOYSA-N
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Description

Myricadiol is a pentacyclic triterpenoid compound that has garnered attention for its potential as a lead compound in the development of anticancer agents. This compound is part of the taraxerene type of triterpenoids and has shown promising biological activities .

Mechanism of Action

Target of Action

Myricadiol is a pentacyclic triterpenoid compound . It is a potential lead compound for anticancer agents . .

Mode of Action

It is known to have potential anticancer properties

Biochemical Pathways

Given its potential anticancer properties , it can be inferred that it may interfere with pathways involved in cell proliferation and apoptosis. More research is needed to confirm this and identify the exact pathways affected.

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound

Result of Action

Given its potential anticancer properties , it can be inferred that it may induce apoptosis or inhibit proliferation in cancer cells

Action Environment

Factors such as pH, temperature, and presence of other compounds can potentially affect the action of a compound

Preparation Methods

Synthetic Routes and Reaction Conditions: Myricadiol can be isolated from the methanol Soxhlet extract of Scaevola spinescens. The isolation process involves partitioning the diethyl ether-soluble fraction between hexane and aqueous methanol, followed by base extraction of minor components from the methanol isolate. The final purification is achieved through recrystallization or column chromatography .

Industrial Production Methods: While there is limited information on large-scale industrial production, the isolation method described above can be scaled up with appropriate modifications to the extraction and purification processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions: Myricadiol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.

    Reduction: Reduction reactions can modify the functional groups present in this compound, potentially altering its biological properties.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, enhancing its chemical diversity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or alkanes.

Comparison with Similar Compounds

Myricadiol is unique among pentacyclic triterpenoids due to its specific structure and biological activities. Similar compounds include:

    Taraxerol: Another pentacyclic triterpenoid with similar anticancer properties.

    Betulinic Acid: Known for its anticancer and anti-inflammatory activities.

    Oleanolic Acid: Exhibits a range of biological activities, including anticancer, anti-inflammatory, and hepatoprotective effects.

Compared to these compounds, this compound stands out due to its unique source (Scaevola spinescens) and specific biological activities .

Properties

IUPAC Name

8a-(hydroxymethyl)-4,4,6a,6a,11,11,14b-heptamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O2/c1-25(2)16-17-30(19-31)15-10-22-28(6)12-8-20-26(3,4)24(32)11-14-27(20,5)21(28)9-13-29(22,7)23(30)18-25/h10,20-21,23-24,31-32H,8-9,11-19H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJAKLUPHSBOQNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CC=C3C4(CCC5C(C(CCC5(C4CCC3(C2C1)C)C)O)(C)C)C)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Myricadiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034685
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

17884-88-7
Record name Myricadiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034685
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

271 - 273 °C
Record name Myricadiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034685
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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